molecular formula C10H13N3O2S B11448388 1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid

1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid

Cat. No.: B11448388
M. Wt: 239.30 g/mol
InChI Key: GBPFRUKAGXTMGX-UHFFFAOYSA-N
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Description

1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a thiol group at the 6-position and a piperidine ring attached to the 4-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid typically involves multi-step organic reactions

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

    Piperidine Ring Attachment: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions using alcohols or amines in the presence of coupling agents like EDCI or DCC.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: EDCI, DCC, alcohols, amines.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiol group, which can form strong interactions with metal ions in enzyme active sites.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid largely depends on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyridazine ring can interact with various receptors or enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-YL)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of a thiol group.

    1-(6-Methylpyridazin-3-YL)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a thiol group.

Uniqueness

1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group can participate in redox reactions and form strong interactions with metal ions, making this compound particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

1-(6-sulfanylidene-1H-pyridazin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2S/c14-10(15)7-3-5-13(6-4-7)8-1-2-9(16)12-11-8/h1-2,7H,3-6H2,(H,12,16)(H,14,15)

InChI Key

GBPFRUKAGXTMGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NNC(=S)C=C2

Origin of Product

United States

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